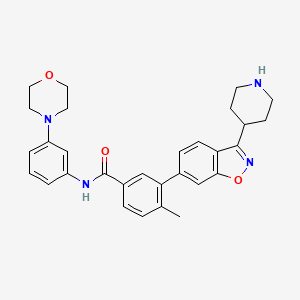
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(morpholin-4-yl)phenyl]-3-[3-(piperidin-4-yl)-1,2-benzoxazol-6-yl]benzamide is a biaryl resulting from the formal oxidative coupling of the 6 position of 3-(piperidin-4-yl)-1,2-benzoxazole with the 3 position of p-toluic acid and subsequent condensation of the carboxy group with the primary amino group of 3-(morpholin-4-yl)aniline to give the corresponding carboxamide. An inhibitor of p38-alpha MAP kinase. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a biaryl, a member of morpholines, a member of benzamides, a member of 1,2-benzoxazoles, a member of piperidines and a secondary amino compound.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Analysis : Benzamide derivatives, including compounds structurally related to 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide, have been synthesized and structurally characterized through techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These studies help in understanding the molecular structure and stability, which is crucial for their potential applications in scientific research (Prasad et al., 2018).
Crystal Structure and Anti-Fatigue Effects : Some benzamide derivatives have been explored for their potential applications in identifying binding sites for allosteric modulators of receptors like the AMPA receptor. This research area is significant in understanding the pharmacological effects of these compounds (Wu et al., 2014).
Pharmacological Applications
Antagonist Properties : Diarylpyrazoles, a group of compounds including variants structurally similar to the benzamide , have shown antagonist properties towards cannabinoid receptors. This suggests potential applications in studying cannabinoid receptor-mediated effects (Zhang et al., 2005).
Antitumor Agents : Compounds with morpholine, piperidine, and benzisoxazole moieties have shown promising activity against a range of cancer lines. This indicates potential applications in developing new anticancer agents (Mamedov et al., 2022).
Antibacterial Activity : Metal complexes of new benzamides, including structures similar to the compound , have been synthesized and evaluated for in vitro antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).
Biochemical and Biophysical Research
Metabolism Studies : Understanding the metabolism of compounds like 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide is crucial in pharmacokinetics and drug development. Studies have focused on the in vitro metabolism of similar compounds to understand their metabolic profiles and potential pharmacological applications (Teffera et al., 2013).
Cholinesterase Inhibition : Research on benzisoxazole derivatives has shown inhibitory activity on cholinesterase enzymes, suggesting potential use in treating conditions like Alzheimer's disease (Rangappa & Basappa, 2005).
Corrosion Inhibition : Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, which could have implications in material science and engineering (Yadav et al., 2016).
properties
Product Name |
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide |
|---|---|
Molecular Formula |
C30H32N4O3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylphenyl)-3-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)benzamide |
InChI |
InChI=1S/C30H32N4O3/c1-20-5-6-23(30(35)32-24-3-2-4-25(19-24)34-13-15-36-16-14-34)17-27(20)22-7-8-26-28(18-22)37-33-29(26)21-9-11-31-12-10-21/h2-8,17-19,21,31H,9-16H2,1H3,(H,32,35) |
InChI Key |
UVUGBBNUQBSROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCOCC3)C4=CC5=C(C=C4)C(=NO5)C6CCNCC6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
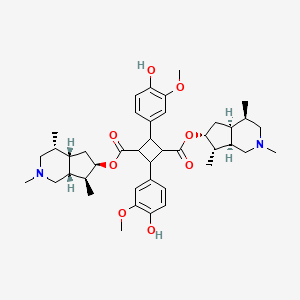
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
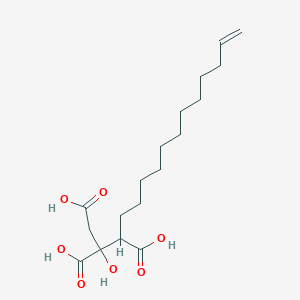
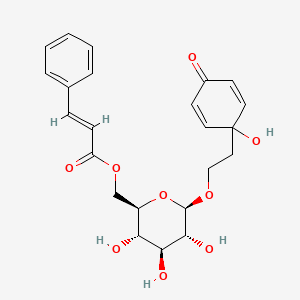
![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)
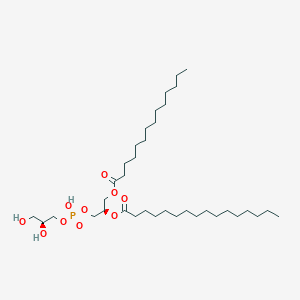
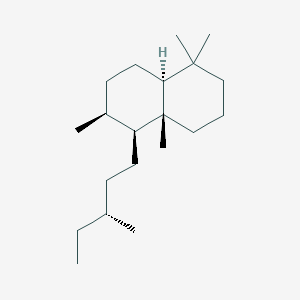
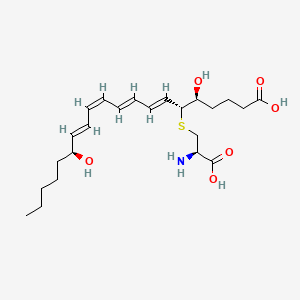
![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)